 
            | REACTION_CXSMILES | [C:1]([NH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=O)[CH3:2].C(=O)([O-])[O-].[K+].[K+]>[Cu](I)I.C1(C)C=CC=CC=1>[C:1]1([NH:4][C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:7]=[CH:6][CH:5]=[CH:10][CH:2]=1 |f:1.2.3| | 
| Name | |
| Quantity | 
                                                                                    13.5 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C)(=O)NC1=CC=CC=C1                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            aromatic bromide                                                                                                                                                                     | 
| Quantity | 
                                                                                    25 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | |
| Quantity | 
                                                                                    13.2 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C([O-])([O-])=O.[K+].[K+]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    1.9 g                                                                                 | 
| Type | 
                                                                                    catalyst                                                                                 | 
| Smiles | 
                                                                                    [Cu](I)I                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C1(=CC=CC=C1)C                                                                                 | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                stirred overnight                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                was added                                                                             | 
| Type | 
                                                                                FILTRATION                                                                             | 
| Details | 
                                                                                the precipitate filtered                                                                             | 
| Type | 
                                                                                CONCENTRATION                                                                             | 
| Details | 
                                                                                The solution was concentrated                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                the excess of bromide removed by distillation under reduced pressure                                                                             | 
| Type | 
                                                                                DISSOLUTION                                                                             | 
| Details | 
                                                                                The residue was dissolved in ethanol (200 ml)                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                potassium hydroxide (10.3 g) was added                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                the mixture refluxed overnight                                                                             | 
| Duration | 
                                                                                8 (± 8) h                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                Ethanol was evaporated                                                                             | 
| Type | 
                                                                                DISSOLUTION                                                                             | 
| Details | 
                                                                                the residue dissolved in dichloromethane                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                washed with brine                                                                             | 
| Type | 
                                                                                DRY_WITH_MATERIAL                                                                             | 
| Details | 
                                                                                The organic layer was dried over MgSO4                                                                             | 
| Type | 
                                                                                CONCENTRATION                                                                             | 
| Details | 
                                                                                concentrated                                                                             | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. | 
| REACTION_CXSMILES | [C:1]([NH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=O)[CH3:2].C(=O)([O-])[O-].[K+].[K+]>[Cu](I)I.C1(C)C=CC=CC=1>[C:1]1([NH:4][C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:7]=[CH:6][CH:5]=[CH:10][CH:2]=1 |f:1.2.3| | 
| Name | |
| Quantity | 
                                                                                    13.5 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C)(=O)NC1=CC=CC=C1                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            aromatic bromide                                                                                                                                                                     | 
| Quantity | 
                                                                                    25 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | |
| Quantity | 
                                                                                    13.2 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C([O-])([O-])=O.[K+].[K+]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    1.9 g                                                                                 | 
| Type | 
                                                                                    catalyst                                                                                 | 
| Smiles | 
                                                                                    [Cu](I)I                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C1(=CC=CC=C1)C                                                                                 | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                stirred overnight                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                was added                                                                             | 
| Type | 
                                                                                FILTRATION                                                                             | 
| Details | 
                                                                                the precipitate filtered                                                                             | 
| Type | 
                                                                                CONCENTRATION                                                                             | 
| Details | 
                                                                                The solution was concentrated                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                the excess of bromide removed by distillation under reduced pressure                                                                             | 
| Type | 
                                                                                DISSOLUTION                                                                             | 
| Details | 
                                                                                The residue was dissolved in ethanol (200 ml)                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                potassium hydroxide (10.3 g) was added                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                the mixture refluxed overnight                                                                             | 
| Duration | 
                                                                                8 (± 8) h                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                Ethanol was evaporated                                                                             | 
| Type | 
                                                                                DISSOLUTION                                                                             | 
| Details | 
                                                                                the residue dissolved in dichloromethane                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                washed with brine                                                                             | 
| Type | 
                                                                                DRY_WITH_MATERIAL                                                                             | 
| Details | 
                                                                                The organic layer was dried over MgSO4                                                                             | 
| Type | 
                                                                                CONCENTRATION                                                                             | 
| Details | 
                                                                                concentrated                                                                             | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |